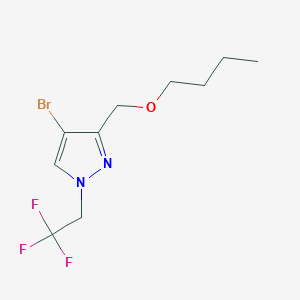
4-bromo-3-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative, which is a heterocyclic organic compound that contains a five-membered ring of three carbon atoms and two nitrogen atoms.
Mechanism of Action
The mechanism of action of 4-bromo-3-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. Additionally, the compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer.
Biochemical and physiological effects:
4-bromo-3-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, the compound has been shown to have analgesic effects, reducing pain in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-bromo-3-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole for lab experiments is its ease of synthesis and availability. The compound can be synthesized in large quantities and has a high purity, making it ideal for use in various experiments. However, one of the limitations of the compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 4-bromo-3-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. One of the primary directions is further exploration of its potential as a drug candidate for the treatment of cancer and inflammation. Additionally, the compound could be studied for its potential as an analgesic agent. Further studies could also focus on the mechanism of action of the compound and its effects on various signaling pathways in the body. Finally, future studies could investigate the potential of the compound as a tool for chemical biology research.
Synthesis Methods
The synthesis of 4-bromo-3-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves the reaction of 4-bromo-3-formylpyrazole with butoxymethylamine and 2,2,2-trifluoroethylamine in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by a reduction reaction to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
4-bromo-3-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has shown potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. The compound has been shown to exhibit antitumor and anti-inflammatory activities in preclinical studies, making it a promising candidate for further drug development.
properties
IUPAC Name |
4-bromo-3-(butoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrF3N2O/c1-2-3-4-17-6-9-8(11)5-16(15-9)7-10(12,13)14/h5H,2-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFIGXMSJIHSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1Br)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B2816108.png)
![2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid](/img/structure/B2816109.png)
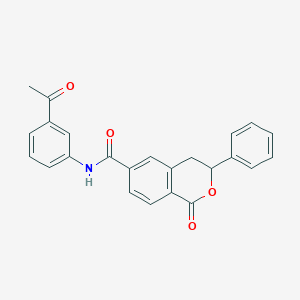
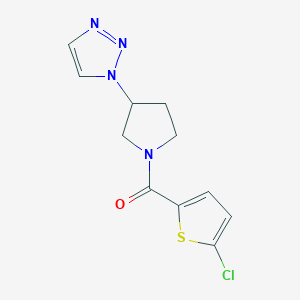
![2-[(4-Methoxybenzoyl)carbamothioylamino]benzamide](/img/structure/B2816112.png)
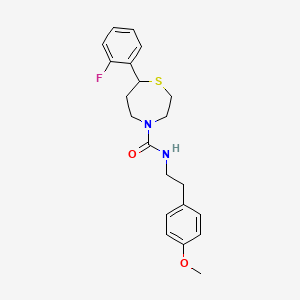
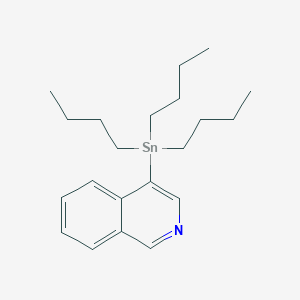
![3-[[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2816117.png)
![4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2816119.png)
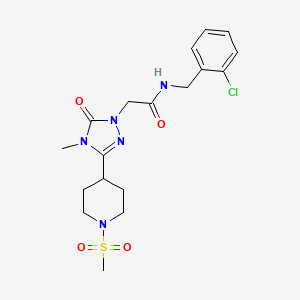

![Octahydro-1H-furo[3',4':3,4]cyclobuta[1,2-c]pyrrole](/img/structure/B2816127.png)
![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)isonicotinamide](/img/structure/B2816129.png)
